4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide

c-Met kinase inhibition thiadiazole pharmacophore SAR

4-Ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide (CAS 438227-04-4, C₁₀H₁₁N₃OS₂, MW 253.34 g/mol) is a heterocyclic small molecule that integrates a 4‑ethyl‑5‑methyl‑thiophene‑3‑carboxamide core with an unsubstituted 1,3,4‑thiadiazol‑2‑amine moiety. The thiophene‑thiadiazole carboxamide architecture has been exploited as a privileged scaffold in kinase‑targeted (c‑Met, VEGFR‑2) and antimicrobial discovery programs, making the compound a relevant entry point for structure‑activity relationship (SAR) expansion or focused‑library procurement.

Molecular Formula C10H11N3OS2
Molecular Weight 253.3 g/mol
Cat. No. B4431654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
Molecular FormulaC10H11N3OS2
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESCCC1=C(SC=C1C(=O)NC2=NN=CS2)C
InChIInChI=1S/C10H11N3OS2/c1-3-7-6(2)15-4-8(7)9(14)12-10-13-11-5-16-10/h4-5H,3H2,1-2H3,(H,12,13,14)
InChIKeyGMNRRFGCUCEMJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide – Procurement-Relevant Baseline for a Heterocyclic Carboxamide Scaffold


4-Ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide (CAS 438227-04-4, C₁₀H₁₁N₃OS₂, MW 253.34 g/mol) is a heterocyclic small molecule that integrates a 4‑ethyl‑5‑methyl‑thiophene‑3‑carboxamide core with an unsubstituted 1,3,4‑thiadiazol‑2‑amine moiety . The thiophene‑thiadiazole carboxamide architecture has been exploited as a privileged scaffold in kinase‑targeted (c‑Met, VEGFR‑2) and antimicrobial discovery programs, making the compound a relevant entry point for structure‑activity relationship (SAR) expansion or focused‑library procurement [1][2]. Because the 1,3,4‑thiadiazole ring can act simultaneously as a hydrogen‑bond acceptor and a metabolic stabilizer, the scaffold offers a distinct physicochemical profile compared to thiazole or thiourea‑linked analogs that share the same 4‑ethyl‑5‑methyl‑thiophene domain [2].

Why Generic Substitution of 4-Ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide Fails for Scientific Procurement


In‑class thiophene‑carboxamide analogs cannot be freely interchanged because the identity of the heterocycle attached to the carboxamide nitrogen dictates both the target‑binding pharmacophore and the metabolic liability [1][2]. When the 1,3,4‑thiadiazole in the target compound is replaced by a thiazole (e.g., 4‑ethyl‑5‑methyl‑N‑(1,3‑thiazol‑2‑yl)thiophene‑3‑carboxamide), the loss of the second endocyclic nitrogen reduces hydrogen‑bond capacity and alters electron distribution, which has been shown to weaken kinase engagement in the thiazole/thiadiazole carboxamide series [1]. Similarly, substituting the thiadiazole with a bulky thiourea linker (as in PI‑273) shifts selectivity from broad kinase profiling toward PI4KIIα‑specific inhibition [3]. These structural variations produce divergent IC₅₀ and MIC values, meaning that procurement decisions based solely on the thiophene core will yield compounds with fundamentally different biological fingerprints and optimization trajectories.

Quantitative Comparator Evidence for 4-Ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide vs. Closest Analogs


Kinase‑Scaffold Advantage: Thiadiazole vs. Thiazole in c‑Met Binding Pockets

In a head‑to‑head SAR series, thiadiazole‑terminated carboxamides consistently exhibited sub‑100 nM c‑Met IC₅₀ values, whereas the corresponding thiazole analogs showed substantially weaker potency (IC₅₀ > 1 µM). The additional endocyclic nitrogen in the 1,3,4‑thiadiazole ring provides a critical hydrogen‑bond acceptor that is absent in the thiazole, directly translating into a >10‑fold potency advantage [1]. The target compound (4‑ethyl‑5‑methyl‑N‑(1,3,4‑thiadiazol‑2‑yl)thiophene‑3‑carboxamide) incorporates this privileged thiadiazole terminus, positioning it for similar potency gains relative to its thiazole analog (4‑ethyl‑5‑methyl‑N‑(1,3‑thiazol‑2‑yl)thiophene‑3‑carboxamide).

c-Met kinase inhibition thiadiazole pharmacophore SAR

Target Selectivity Divergence: PI4KIIα vs. Broad‑Kinase Profile

The closest structural analog sharing the 4‑ethyl‑5‑methyl‑thiophene‑3‑carboxamide core is PI‑273 (2‑(3‑(4‑chlorobenzoyl)thioureido)‑4‑ethyl‑5‑methylthiophene‑3‑carboxamide), a selective PI4KIIα inhibitor (IC₅₀ = 0.47 µM) [2]. PI‑273 bears a bulky thiourea‑chlorobenzoyl tail that drives subtype‑specific binding to the PI substrate pocket of PI4KIIα, a profile not shared by the compact thiadiazole‑terminated target compound [2]. In contrast, thiadiazole‑terminated carboxamides in the c‑Met series exhibit multi‑kinase activity across c‑Met, VEGFR‑2, and PDGFR, indicating that the target compound likely possesses a broader kinome‑targeting profile rather than single‑target PI4KIIα specificity [1].

PI4KIIα inhibitor kinase selectivity PI-273 comparator

Antimicrobial Differentiation: 1,3,4-Thiadiazole vs. 5‑Substituted Thiadiazole Derivatives

Class‑level antimicrobial screening of 1,3,4‑thiadiazole‑thiophene hybrids demonstrates that the nature of the 5‑position substituent on the thiadiazole ring critically modulates MIC values. N‑(5‑Methyl‑1,3,4‑thiadiazol‑2‑yl)thiophene‑3‑carboxamide (5‑substituted analog) exhibits MIC values of 4–8 µg/mL against Staphylococcus aureus . The target compound bears an unsubstituted 1,3,4‑thiadiazole (hydrogen at the 5‑position), a structural feature that reduces steric bulk and alters electronic properties relative to the 5‑methyl analog, potentially affecting membrane penetration and target engagement [1]. While direct MIC data for the target compound are not publicly reported, the absence of a 5‑substituent is predicted to shift the antibacterial potency window based on established SAR trends within the series .

antimicrobial activity MIC comparison thiadiazole SAR

Drug‑Likeness Differentiation: Lipinski Parameters vs. PI‑273

The target compound possesses a molecular weight of 253.34 g/mol, three hydrogen‑bond acceptors, two hydrogen‑bond donors, and a topological polar surface area well below 140 Ų, placing it within the conventional Lipinski Rule‑of‑Five space without violations . The primary structural comparator PI‑273 has a molecular weight of 381.90 g/mol and contains a chlorobenzoyl‑thiourea tail (additional H‑bond donors/acceptors and rotatable bonds), resulting in a substantially larger molecular volume and higher logP [1]. This difference in physicochemical profile means that the target compound is a more ligand‑efficient starting point for hit‑to‑lead optimization, whereas PI‑273 is already at a higher molecular complexity stage and may present greater challenges for pharmacokinetic tuning.

drug-likeness Lipinski Rule of Five physicochemical profiling

Highest‑Value Application Scenarios for 4-Ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide Based on Verified Evidence


Kinase‑Focused Fragment or Lead‑Like Screening Library Construction

The compound’s thiadiazole‑carboxamide motif is validated in c‑Met kinase inhibitor programs, where analogs achieve IC₅₀ values as low as 2.54 nM [1]. Its low molecular weight (253 Da) and compliance with all Lipinski parameters make it suitable for fragment‑based screening or as an early lead‑like entry in kinase‑targeted libraries . Procurement for such libraries leverages the scaffold’s proven kinase engagement and favorable physicochemical profile, offering a higher probability of hit identification compared to thiazole or bulkier thiourea analogs [1].

Selectivity‑Profiling Tool Compound for PI4KIIα vs. Multi‑Kinase Studies

The closest core‑matched analog PI‑273 is a selective PI4KIIα inhibitor (IC₅₀ = 0.47 µM) with limited multi‑kinase activity [2]. In contrast, the thiadiazole‑appended target compound is predicted to engage a broader set of receptor tyrosine kinases (c‑Met, VEGFR‑2) based on the established SAR of the thiadiazole‑carboxamide series [1]. This divergence enables a pair‑wise study design: PI‑273 for PI4KIIα‑specific phenotypes, and the target compound for multi‑kinase‑dependent cellular readouts, both originating from the same 4‑ethyl‑5‑methyl‑thiophene‑3‑carboxamide core [1][2].

Antimicrobial SAR Exploration Using Unsubstituted 1,3,4-Thiadiazole as a Baseline

5‑Substituted 1,3,4‑thiadiazole‑thiophene hybrids show MIC values of 4–8 µg/mL against S. aureus, with potency dependent on the nature of the 5‑position substituent . The target compound, bearing an unsubstituted thiadiazole, represents the minimal‑substituent baseline for a systematic antimicrobial SAR campaign . Researchers can use this compound as a starting scaffold for sequential 5‑position elaboration, enabling direct correlation of steric/electronic modifications with shifts in MIC, without confounding effects from pre‑existing substituents.

Physicochemical Benchmarking and Property‑Based Lead Optimization

With a molecular weight of 253 Da and a predicted logP of ~2.5, the target compound offers considerable headroom for property‑guided optimization compared to the larger PI‑273 (MW = 382 Da) [2]. Procurement for lead‑optimization programs allows medicinal chemists to use the compound as a property benchmark: modifications can be tracked against a baseline that is already within ideal drug‑like space, reducing the risk of late‑stage pharmacokinetic attrition common with higher‑molecular‑weight starting points .

Quote Request

Request a Quote for 4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.